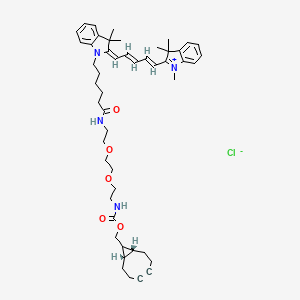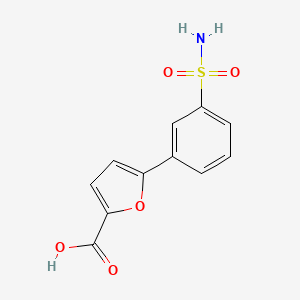
E3 ligase Ligand-Linker Conjugate 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 37 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . This process is essential for regulating protein levels within cells and has significant implications for therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 37 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker molecule. The process typically includes the following steps:
Ligand Synthesis: The ligand, such as Thalidomide, is synthesized through a series of chemical reactions involving amide bond formation.
Linker Attachment: The linker is attached to the ligand using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: E3 ligase Ligand-Linker Conjugate 37 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin from the E2 enzyme to the target protein, mediated by the E3 ligase.
Amide Bond Formation: During synthesis, amide bonds are formed between the ligand and linker.
Common Reagents and Conditions:
Reagents: Common reagents include primary amines, DIPEA, DMF, and various solvents for purification.
Major Products: The major product of these reactions is the fully assembled PROTAC molecule, which includes the E3 ligase ligand, linker, and target protein ligand .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 37 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 37 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule . This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
Comparaison Avec Des Composés Similaires
Cereblon-based PROTACs: Utilize Cereblon as the E3 ligase ligand and have been widely used in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Employ VHL as the E3 ligase ligand and are known for their high binding affinity and specificity.
Uniqueness: E3 ligase Ligand-Linker Conjugate 37 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in recruiting the E3 ligase to the target protein . This specificity enhances its potential for therapeutic applications and distinguishes it from other PROTACs .
Propriétés
Formule moléculaire |
C31H42N4O8 |
|---|---|
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
Clé InChI |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
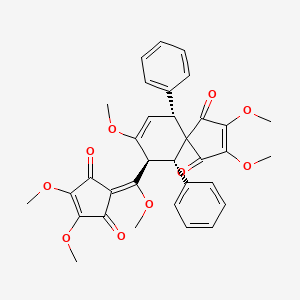
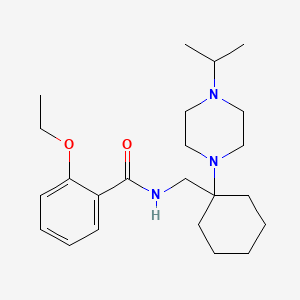
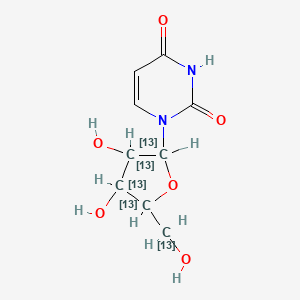
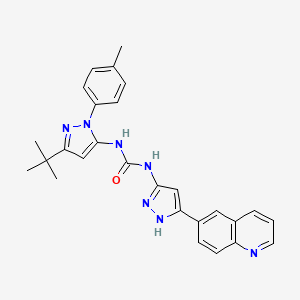

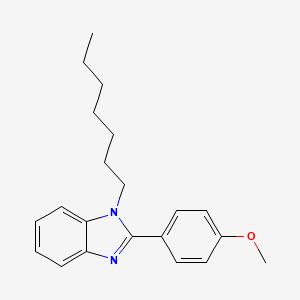
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
